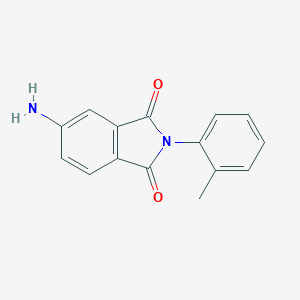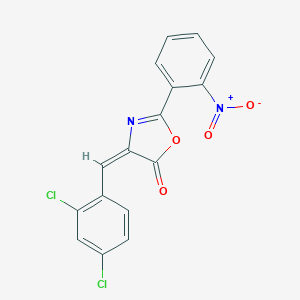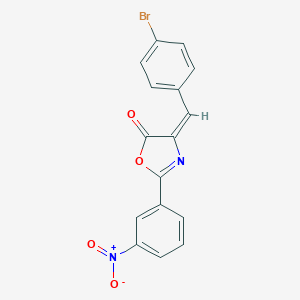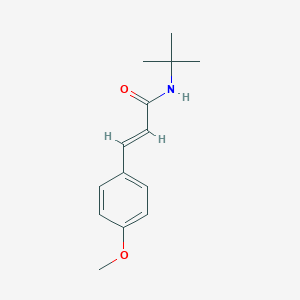
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a tert-butyl group, a methoxyphenyl group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxyphenylacrylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
化学反応の分析
Types of Reactions
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacrylamide.
Reduction: Formation of N-(tert-butyl)-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of various N-(tert-butyl)-3-(substituted phenyl)acrylamides.
科学的研究の応用
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The tert-butyl group can influence the compound’s stability and reactivity, enhancing its overall efficacy.
類似化合物との比較
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds such as:
- N-(tert-butyl)-3-(4-methylphenyl)acrylamide
- N-(tert-butyl)-3-(4-ethoxyphenyl)acrylamide
- N-(tert-butyl)-3-(4-hydroxyphenyl)acrylamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31g/mol |
IUPAC名 |
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-13(16)10-7-11-5-8-12(17-4)9-6-11/h5-10H,1-4H3,(H,15,16)/b10-7+ |
InChIキー |
WHXVHDCAWJBNOC-JXMROGBWSA-N |
異性体SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
正規SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


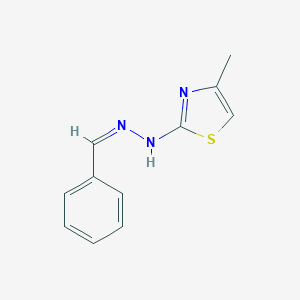

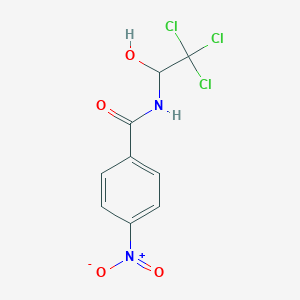
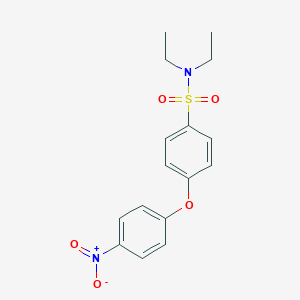
![N-[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B411948.png)
![N-[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B411949.png)
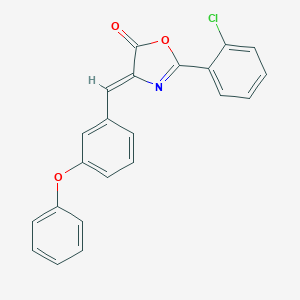
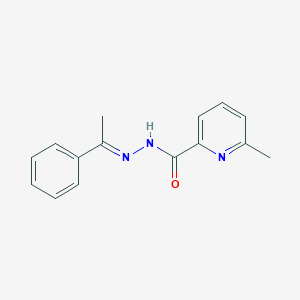
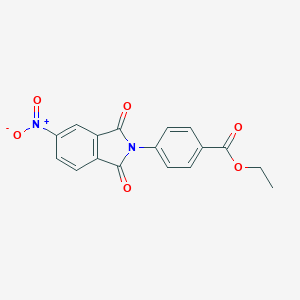

![N'-[1-(4-isopropylphenyl)ethylidene]-2-methoxybenzohydrazide](/img/structure/B411957.png)
